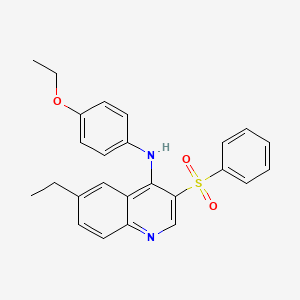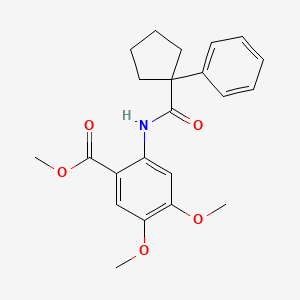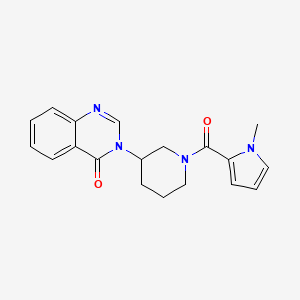
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound SID 2848719, also known as 1’-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-[1,4’-bipiperidine]-4’-carboxamide, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide, or 1’-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-[1,4’-bipiperidine]-4’-carboxamide. Each section focuses on a unique application of this compound.
Pharmacological Research
SID 2848719 has shown potential in pharmacological research, particularly as a modulator of neurotransmitter systems . Its structure suggests it could interact with various receptors in the central nervous system, potentially influencing conditions such as anxiety, depression, and schizophrenia. Studies have indicated that compounds with similar structures can act as antagonists or agonists at specific receptor sites, making them valuable in developing new psychiatric medications .
Cancer Research
In cancer research, SID 2848719 has been investigated for its anti-proliferative properties . Compounds with sulfonyl groups and piperidine rings have demonstrated the ability to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. This compound could be a candidate for developing new chemotherapeutic agents, particularly for cancers that are resistant to current treatments .
Neuroprotective Agents
SID 2848719 is also being explored as a neuroprotective agent . Its ability to modulate oxidative stress and inflammation in neural tissues makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Research has shown that similar compounds can protect neurons from damage caused by oxidative stress and inflammatory cytokines .
Antimicrobial Applications
The compound has potential antimicrobial applications due to its structural features that can disrupt bacterial cell walls or inhibit essential bacterial enzymes. Studies have shown that benzodioxepin derivatives can exhibit significant antibacterial and antifungal activities, making SID 2848719 a candidate for developing new antimicrobial agents .
Anti-inflammatory Research
SID 2848719 is being studied for its anti-inflammatory properties . Compounds with sulfonyl groups are known to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes the compound a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Cardiovascular Research
In cardiovascular research, SID 2848719 has been investigated for its potential to modulate blood pressure and heart rate . Its interaction with specific receptors and ion channels in the cardiovascular system could lead to the development of new treatments for hypertension and arrhythmias. Research has shown that similar compounds can effectively regulate cardiovascular functions .
Metabolic Disorders
The compound is also being explored for its role in metabolic disorders . Its ability to influence metabolic pathways and enzyme activities could make it useful in treating conditions such as diabetes and obesity. Studies have indicated that compounds with similar structures can modulate glucose and lipid metabolism, offering new therapeutic avenues .
Pain Management
Finally, SID 2848719 has potential applications in pain management . Its interaction with pain receptors and neurotransmitter systems could lead to the development of new analgesics. Research has shown that similar compounds can effectively reduce pain by modulating the activity of specific receptors involved in pain perception .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c21-19(24)20(22-9-2-1-3-10-22)7-11-23(12-8-20)29(25,26)16-5-6-17-18(15-16)28-14-4-13-27-17/h5-6,15H,1-4,7-14H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAGTLJBBQXFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)



![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)



![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)
![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)
![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)
